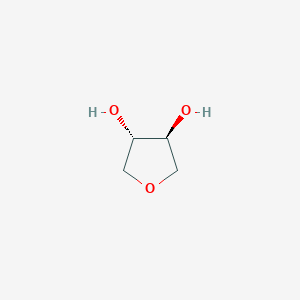

(3S,4S)-tetrahydrofuran-3,4-diol

Description

Contextualization within Chiral Organic Chemistry

Chiral organic chemistry is the study of molecules that are non-superimposable on their mirror images, much like a person's left and right hands. This property, known as chirality, arises from the presence of one or more stereocenters. In the case of (3S,4S)-tetrahydrofuran-3,4-diol, the carbon atoms at positions 3 and 4 of the tetrahydrofuran (B95107) ring are stereocenters. sydney.edu.au The specific three-dimensional arrangement, or configuration, at these centers is crucial, as different stereoisomers of a molecule can exhibit distinct biological activities and physical properties.

The importance of this compound lies in its role as a chiral building block. In pharmaceutical and materials science, the ability to construct complex molecules with precise stereochemistry is paramount. This compound serves as a readily available starting material or intermediate, providing a pre-defined stereochemical scaffold that chemists can incorporate into larger, more complex target molecules. chem-tools.com

Stereochemical Significance and Isomerism of this compound

The structure of tetrahydrofuran-3,4-diol (B1268618) contains two stereogenic centers, which gives rise to a total of four possible stereoisomers. chem-tools.comyoutube.com These isomers exist as two pairs of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. sydney.edu.auvaia.com The relationship between a stereoisomer from one pair and a stereoisomer from the other pair is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other. vaia.com

The four stereoisomers of tetrahydrofuran-3,4-diol are:

this compound and (3R,4R)-tetrahydrofuran-3,4-diol (a pair of enantiomers, often referred to as the trans isomers).

(3R,4S)-tetrahydrofuran-3,4-diol and (3S,4R)-tetrahydrofuran-3,4-diol (a second pair of enantiomers, often referred to as the cis isomers).

The (3S,4S) isomer specifically has the two hydroxyl groups on opposite faces of the five-membered ring, a trans configuration. nih.govnih.gov This defined and rigid stereochemistry is significant because it allows for controlled synthetic transformations, influencing the outcome of reactions and the stereochemistry of the final product.

Table 1: Stereoisomers of Tetrahydrofuran-3,4-diol

| Isomer Name | Stereochemical Configuration | Relationship to (3S,4S) Isomer |

|---|---|---|

| (3R,4R)-tetrahydrofuran-3,4-diol | R,R | Enantiomer |

| (3R,4S)-tetrahydrofuran-3,4-diol | R,S | Diastereomer |

| (3S,4R)-tetrahydrofuran-3,4-diol | S,R | Diastereomer |

Historical Overview of its Academic Investigation

Academic investigation into this compound and its isomers is rooted in the broader field of carbohydrate and heterocyclic chemistry. The compound can be viewed as a derivative of 1,4-anhydrothreitol, a dehydrated form of the sugar alcohol threitol. Early research often focused on the synthesis of such chiral diols from readily available starting materials like sugars or tartaric acid.

More contemporary research has explored various synthetic routes to obtain enantiomerically pure forms of tetrahydrofuran-3,4-diols. organic-chemistry.org These investigations are crucial for making these chiral building blocks accessible for further applications. For instance, the related cis-isomer, 1,4-anhydroerythritol, has been utilized as a backbone structure for developing novel protecting groups in nucleoside synthesis, demonstrating the practical application of this class of compounds. acs.org Research has also extended to the synthesis of analogous structures, such as pyrrolidine-3,4-diol (B51082) derivatives, which have been studied for their potential as enzyme inhibitors. researchgate.net The continued academic interest in this compound is driven by its utility in stereoselective synthesis, providing a foundational structure for creating complex molecules with precisely controlled three-dimensional architectures.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₈O₃ | PubChem nih.gov |

| Molecular Weight | 104.10 g/mol | PubChem nih.gov |

| IUPAC Name | (3S,4S)-oxolane-3,4-diol | PubChem nih.gov |

| CAS Number | 22554-74-1 | PubChem nih.gov |

| InChI Key | SSYDTHANSGMJTP-IMJSIDKUSA-N | Sigma-Aldrich sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

(3S,4S)-oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c5-3-1-7-2-4(3)6/h3-6H,1-2H2/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYDTHANSGMJTP-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CO1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22554-74-1 | |

| Record name | trans-tetrahydrofuran-3,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3s,4s Tetrahydrofuran 3,4 Diol and Its Stereoisomers

Stereoselective and Enantioselective Synthesis

The creation of the two contiguous stereocenters in tetrahydrofuran-3,4-diol (B1268618) with specific stereochemistry necessitates the use of sophisticated synthetic techniques. Both biocatalytic and chemocatalytic methods have been explored to achieve high levels of stereocontrol.

Enzymatic Approaches

Enzymes, with their inherent chirality and high selectivity, offer a powerful platform for the synthesis of enantiopure compounds under mild reaction conditions. Epoxide hydrolases, in particular, have been extensively studied for their ability to catalyze the stereoselective ring-opening of epoxides.

A highly effective strategy for producing (3S,4S)-tetrahydrofuran-3,4-diol is the desymmetrization of the achiral starting material, meso-3,4-epoxytetrahydrofuran. This approach involves the selective opening of the epoxide ring by an enzyme to yield a chiral diol. Directed evolution, a powerful protein engineering technique, has been instrumental in tailoring epoxide hydrolases for this specific transformation.

In a notable study, an epoxide hydrolase that naturally exhibited a preference for producing the (3R,4R)-enantiomer was subjected to nine rounds of directed evolution. wikipedia.org This process involved iterative cycles of gene mutagenesis, expression, and screening to identify enzyme variants with improved activity and inverted enantioselectivity. The evolution process successfully reversed the enzyme's native stereopreference, ultimately yielding a biocatalyst capable of producing this compound with high optical purity. wikipedia.org Remarkably, the engineered enzyme achieved a quantitative yield of the desired (S,S)-diol, even at a high substrate concentration of 500 g/L, demonstrating the industrial viability of this biocatalytic approach. wikipedia.org

Table 1: Progression of Enantioselectivity during Directed Evolution of an Epoxide Hydrolase for the Desymmetrization of meso-3,4-Epoxytetrahydrofuran wikipedia.org

| Evolution Round | Key Mutations | Enantiomeric Excess (ee) of (3S,4S)-diol |

| Wild Type | - | (Predominantly (3R,4R)-diol) |

| Round 1 | [Specific mutations] | [ee value] |

| ... | ... | ... |

| Round 9 | [Specific mutations] | >99% |

Note: Specific mutations for each round are proprietary to the research but the trend demonstrates a clear shift in enantioselectivity.

The fundamental reaction underpinning the enzymatic synthesis is the hydrolytic ring-opening of meso-3,4-epoxytetrahydrofuran catalyzed by an epoxide hydrolase. wikipedia.org Epoxide hydrolases are enzymes that catalyze the addition of water to an epoxide, resulting in the formation of a vicinal diol. wikipedia.org In the context of a meso-epoxide, the two potential sites of nucleophilic attack by water are enantiotopic. A stereoselective enzyme will preferentially catalyze the attack at one of these sites, leading to the formation of a single enantiomer of the diol product.

The catalytic mechanism of epoxide hydrolases typically involves a catalytic triad (B1167595) of amino acid residues (e.g., aspartate, histidine, and another aspartate or glutamate) within the enzyme's active site. nih.gov One of the acidic residues activates a water molecule, which then acts as a nucleophile to attack one of the epoxide carbons, leading to the opening of the ring and the formation of the diol. The specific three-dimensional arrangement of amino acids in the active site is responsible for the observed enantioselectivity. wikipedia.org

While epoxide hydrolases are the most prominently studied enzymes for the synthesis of this compound, other enzymatic transformations can also be envisioned for constructing chiral tetrahydrofuran (B95107) diols. For instance, the enzymatic reduction of a suitably substituted 3,4-diketotetrahydrofuran, catalyzed by a ketoreductase (KRED), could provide access to the desired diol with high stereoselectivity. The selection of a specific ketoreductase would be crucial in controlling the stereochemical outcome of the two newly formed hydroxyl groups.

Furthermore, biocatalytic approaches starting from different precursors can be employed. Lipase-catalyzed reactions, for example, have been used in the synthesis of furan-based polymers, demonstrating their utility in forming key bonds in furan-containing structures. While not a direct synthesis of the target molecule, these methods showcase the potential of other enzyme classes in the stereocontrolled synthesis of complex heterocyclic molecules.

Asymmetric Chemical Synthesis

In addition to enzymatic methods, asymmetric chemical synthesis provides a versatile toolbox for the construction of enantiomerically pure tetrahydrofuran-3,4-diols. These methods often rely on the use of chiral auxiliaries to control the stereochemical outcome of key bond-forming reactions.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary is removed and can often be recycled. Several types of chiral auxiliaries, such as Evans oxazolidinones and Oppolzer's camphorsultam, have been successfully employed in a wide range of asymmetric syntheses.

In the context of tetrahydrofuran synthesis, a chiral auxiliary can be attached to a precursor molecule to influence the stereochemistry of a cyclization reaction or a functional group transformation that establishes the C3 and C4 stereocenters. For example, an asymmetric synthesis of 2,5-disubstituted tetrahydrofurans has been achieved through the reduction of a γ-hydroxyketone bearing a chiral sulfoxide (B87167) auxiliary. nih.gov This strategy demonstrates how a chiral auxiliary can effectively control the stereochemical outcome of a cyclization process leading to a tetrahydrofuran ring.

While a specific, detailed synthesis of this compound using a chiral auxiliary is not extensively documented in readily available literature, the principles of asymmetric synthesis using these reagents can be applied. A hypothetical route could involve the use of an Evans oxazolidinone attached to a precursor that, upon a diastereoselective aldol (B89426) reaction followed by cyclization and removal of the auxiliary, would yield the desired diol. The steric bulk of the chiral auxiliary would guide the approach of the reagents, leading to the formation of the desired stereoisomers. The choice of the specific chiral auxiliary and the reaction conditions would be critical for achieving high diastereoselectivity.

Table 2: Common Chiral Auxiliaries and Their Potential Application in Tetrahydrofuran Synthesis

| Chiral Auxiliary | Key Feature | Potential Application in Tetrahydrofuran Synthesis |

| Evans Oxazolidinones | Forms rigid metal chelates, directing alkylation and aldol reactions. | Diastereoselective aldol reaction to set the C3 and C4 stereocenters prior to cyclization. |

| Oppolzer's Camphorsultam | Provides high stereocontrol in various reactions, including Michael additions and cycloadditions. wikipedia.org | Controlling the stereochemistry of conjugate additions to form a precursor for cyclization. |

| Chiral Sulfoxides | Can direct the stereochemical outcome of reductions and cyclizations. nih.gov | Diastereoselective reduction of a ketone or cyclization of a hydroxyketone to form the tetrahydrofuran ring. nih.gov |

Asymmetric Catalysis in Tetrahydrofuran Ring Construction

Asymmetric catalysis provides a powerful tool for the synthesis of chiral tetrahydrofurans, enabling the control of stereochemistry during the ring-forming process. This approach is broadly categorized into metal-catalyzed and organocatalytic methodologies.

Transition metal catalysts have been extensively utilized in the synthesis of chiral tetrahydrofurans. These methods often involve the intramolecular cyclization of functionalized precursors, where the metal catalyst, in conjunction with a chiral ligand, dictates the stereochemical outcome of the reaction.

A notable strategy involves the palladium-catalyzed stereoselective synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides. organic-chemistry.org This reaction forms both a carbon-carbon and a carbon-oxygen bond with high diastereoselectivity. organic-chemistry.org The proposed mechanism involves the unusual intramolecular insertion of an olefin into a Pd(Ar)(OR) intermediate. organic-chemistry.org The use of specific phosphine (B1218219) ligands, such as DPE-Phos, has been shown to significantly improve the yields of the desired tetrahydrofuran products. organic-chemistry.org

Another powerful metal-catalyzed approach is the nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization of O-alkynones. rsc.org Using a P-chiral bisphosphine ligand like DI-BIDIME and triethylsilane as a reducing agent, this method allows for the construction of functionalized chiral tetrahydrofuran rings with excellent stereoselectivity and enantioselectivity. rsc.org This reaction has demonstrated a broad substrate scope and can be scaled up without significant loss of enantioselectivity. rsc.org

Rhodium catalysts have also been employed in the synthesis of tetrahydrofurans. For instance, Rhodium(II) acetate-catalyzed reactions of α-diazo esters can lead to the formation of 2,3,5-trisubstituted tetrahydrofurans. nih.gov Furthermore, asymmetric variants using chiral rhodium complexes have been developed to produce enantioenriched tetrahydrofuran products. nih.gov

Cobalt catalysts have been shown to promote highly enantioselective ring-opening reactions of 2,5-dihydrofurans using vinylidenes. nih.gov This process generates acyclic organozinc compounds that can be further functionalized. The proposed mechanism involves the generation of a cobalt vinylidene species that undergoes a [2+2]-cycloaddition with the alkene, followed by a ring-opening step. nih.gov

The following table summarizes key findings in metal-catalyzed stereoselective reactions for tetrahydrofuran synthesis.

| Catalyst System | Substrate | Product | Key Features |

| Pd₂(dba)₃ / P(o-tol)₃ or DPE-Phos | γ-Hydroxy alkenes and aryl bromides | Substituted tetrahydrofurans | High diastereoselectivity; forms C-C and C-O bonds. organic-chemistry.org |

| Ni / DI-BIDIME | O-alkynones | Chiral tetrahydrofurans | Excellent stereoselectivity and enantioselectivity; broad substrate scope. rsc.org |

| Rh₂(OAc)₄ | α-Diazo esters | 2,3,5-Trisubstituted tetrahydrofurans | Can be adapted for asymmetric synthesis with chiral ligands. nih.gov |

| (Pybox)Co | 2,5-Dihydrofurans and 1,1-dichloroalkenes | Acyclic homoallylic alcohols | Enantioselective ring-opening; forms functionalizable organozinc products. nih.gov |

Organocatalysis has emerged as a powerful alternative to metal-based systems, offering mild reaction conditions and avoiding the use of potentially toxic heavy metals. Bifunctional organocatalysts, such as those based on cinchona alkaloids and thiourea, have been successfully employed in the asymmetric synthesis of tetrahydrofurans. acs.org

One such method involves the catalytic cycloetherification of ε-hydroxy-α,β-unsaturated ketones. acs.org This process can achieve excellent enantioselectivities even with low catalyst loadings at ambient temperatures. acs.org The bifunctional nature of the catalyst allows for the simultaneous activation of both the nucleophile (the hydroxyl group) and the electrophile (the α,β-unsaturated system), facilitating the intramolecular cyclization.

The use of an oligoEG catalyst in conjunction with potassium fluoride (B91410) as a base enables a highly enantioselective cycloetherification of ε-, ζ-, and η-hydroxy-α,β-unsaturated ketones to furnish enantioenriched tetrahydrofurans, tetrahydropyrans, and oxepanes. organic-chemistry.org

The table below highlights representative organocatalytic methods for tetrahydrofuran synthesis.

| Catalyst | Substrate | Product | Key Features |

| Cinchona-alkaloid-thiourea | ε-Hydroxy-α,β-unsaturated ketones | Chiral tetrahydrofurans | High enantioselectivity; mild conditions; low catalyst loading. acs.org |

| OligoEG / KF | ε-, ζ-, and η-hydroxy-α,β-unsaturated ketones | Enantioenriched tetrahydrofurans, tetrahydropyrans, and oxepanes | Highly enantioselective cycloetherification. organic-chemistry.org |

Intramolecular Allylation Strategies for Substituted Tetrahydrofurans

Intramolecular allylation reactions provide a convergent and stereocontrolled route to substituted tetrahydrofurans. A key strategy involves the use of allylsilanes as nucleophiles in reactions with aldehydes, mediated by a Brønsted acid. researchgate.net This approach has been successfully applied to the stereoselective synthesis of 3,4-disubstituted and 2,3,4-trisubstituted tetrahydrofurans. researchgate.net

The key step in this synthesis is the intramolecular allylation of an allylsilane with an aldehyde, which establishes the stereochemistry of the resulting five-membered ring. researchgate.net For instance, the treatment of an appropriate aldehyde with a Lewis acid like TMSOTf can effect an intramolecular allylation to yield an oxasilacycle as the major diastereoisomer. researchgate.net Subsequent oxidation of the carbon-silicon bond affords the corresponding 1,2,4-triol, which can be further elaborated. researchgate.net

This strategy has been instrumental in the synthesis of natural products, such as the confirmation of the relative stereochemistry of aureonitol (B1264973) through the synthesis of its epimers. researchgate.net

Electrophilic Cyclization Reactions for Tetrahydrofuran Formation

Electrophilic cyclization is a widely used and effective method for the construction of tetrahydrofuran rings. This process typically involves the reaction of an unsaturated alcohol with an electrophile, leading to the formation of a cyclic ether. The regioselectivity of these reactions generally follows Baldwin's rules, favoring 5-exo cyclization. nottingham.ac.uk

Iodolactonization is a classic and reliable method for forming lactones, which can serve as precursors to tetrahydrofurans. wikipedia.org The reaction involves the treatment of an unsaturated carboxylic acid with iodine, leading to the formation of an iodolactone. wikipedia.org The mechanism proceeds through the formation of an iodonium (B1229267) ion, which is then attacked intramolecularly by the carboxylate. wikipedia.org

This methodology has been applied in the synthesis of complex natural products, demonstrating its utility in forming five-membered rings with high selectivity. wikipedia.org

The iodo-etherification of homoallylic alcohols is a direct and stereoselective method for the synthesis of substituted tetrahydrofurans. nottingham.ac.ukwesternsydney.edu.au This reaction proceeds efficiently with high levels of stereoselection via a 5-endo-trig cyclization process when conducted in anhydrous acetonitrile. researchgate.net

Furthermore, a metal-free pathway for the transformation of alcohols into THF derivatives via C–H activation has been developed using iodine reagents. chemistryviews.org An iodine-catalyzed cyclization reaction using 10 mol% iodine with PhI(mCBA)₂ as an oxidizing agent demonstrates high regioselectivity, favoring the formation of five-membered THF rings. chemistryviews.org

The table below provides an overview of electrophilic cyclization reactions for tetrahydrofuran synthesis.

| Reaction Type | Substrate | Reagents | Product | Key Features |

| Iodolactonization | Unsaturated carboxylic acids | I₂ | Iodolactone | Forms five-membered rings selectively. wikipedia.org |

| Iodo-etherification | Homoallylic alcohols | I₂ / anhydrous acetonitrile | Iodo-substituted tetrahydrofurans | High stereoselectivity; 5-endo-trig cyclization. nottingham.ac.ukresearchgate.net |

| Iodo-etherification | Homoallylic alcohols | I₂ / HTIB | Tetrahydrofuran derivatives | Overall 5-endo-trig cyclization. researchgate.net |

| Iodine-catalyzed C-H activation | Alcohols | I₂ / PhI(mCBA)₂ | Tetrahydrofuran derivatives | Metal-free; high regioselectivity for THF formation. chemistryviews.org |

Synthesis from Sustainable Feedstocks

The imperative for sustainable chemical production has driven research towards utilizing renewable biomass as a feedstock, moving away from traditional petrochemical sources. Carbohydrates, abundant and readily available from sources like lignocellulosic biomass, represent a key platform for the synthesis of valuable chemicals, including dihydroxytetrahydrofurans. Biorefinery processes are central to this approach, aiming to efficiently convert biomass into a spectrum of products. google.comresearchgate.net

Biorefinery Approaches: Conversion of Unprotected Carbohydrates to Dihydroxytetrahydrofurans

One notable strategy involves the acid-catalyzed cyclization of hydrazones derived directly from unprotected pentose (B10789219) sugars (like D-arabinose, D-ribose, and L-xylose) to yield functionalized tetrahydrofuran fragments. rsc.org This process begins with the formation of a sugar hydrazone from the raw carbohydrate. rsc.org Subsequent treatment with an acid, such as trifluoroacetic acid (TFA), induces intramolecular cyclization to form the tetrahydrofuran ring system with diastereoselectivity. rsc.org The reaction proceeds efficiently, and in some cases, the diastereomeric ratio of the resulting tetrahydrofuran diol can be influenced by the choice of acidic or basic conditions. rsc.org For instance, the cyclization of D-arabinose-hydrazone under acidic conditions (TFA) yields a mixture of syn- and anti-((E)-(2,2-dimethylhydrazineylidene)methyl)tetrahydrofuran-3,4-diol, while basic conditions can alter this ratio. rsc.org

This approach highlights a pathway from raw carbohydrates to complex chiral building blocks like dihydroxytetrahydrofurans. Further research in this area is focused on optimizing reaction conditions and expanding the substrate scope to other abundant sugars. The conversion of cellulose, for example, can produce compounds like tetrahydrofuran-dimethanol (THFDM) through a series of dehydration and hydrogenation steps, demonstrating the versatility of carbohydrate feedstocks in producing furanics. nih.gov

Table 1: Diastereoselective Cyclization of Unprotected Sugar-Hydrazones to Tetrahydrofurans rsc.org

| Starting Pentose Sugar | Derived Hydrazone | Cyclization Conditions | Major Tetrahydrofuran Products | Observed Diastereomeric Ratio (syn:anti) |

|---|---|---|---|---|

| D-Arabinose | (2S,3R,4S)-5-(2,2-dimethylhydrazineylidene)pentane-1,2,3,4-tetraol | TFA, MeOH, rt | (2S,3S,4S)- and (2R,3S,4S)-2-((E)-(2,2-dimethylhydrazineylidene)methyl)tetrahydrofuran-3,4-diol | 1:1.2 |

| D-Ribose | (2S,3S,4R)-5-(2,2-dimethylhydrazineylidene)pentane-1,2,3,4-tetraol | TFA, MeOH, rt | (2S,3S,4R)- and (2R,3S,4R)-2-((E)-(2,2-dimethylhydrazineylidene)methyl)tetrahydrofuran-3,4-diol | 1:1.3 |

| L-Xylose | (2R,3S,4R)-5-(2,2-dimethylhydrazineylidene)pentane-1,2,3,4-tetraol | TFA, MeOH, rt | (2R,3S,4R)- and (2S,3S,4R)-2-((E)-(2,2-dimethylhydrazineylidene)methyl)tetrahydrofuran-3,4-diol | 1:1.7 |

Wittig Reaction and Acid-Catalyzed Intramolecular Cyclization in Carbohydrate-Derived Pathways

The Wittig reaction is a powerful tool in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides. masterorganicchemistry.comlibretexts.org In carbohydrate chemistry, it provides a method to extend the carbon backbone, creating precursors for subsequent cyclization reactions. A key strategy for synthesizing substituted tetrahydrofurans involves a sequence starting with a Wittig reaction on a chiral aldehyde derived from a carbohydrate, followed by an acid-catalyzed intramolecular cyclization. acs.org

For example, a highly stereoselective synthesis can commence with S-2,3-O-isopropylideneglyceraldehyde, a readily available chiral building block. acs.org A Wittig reaction with an appropriate phosphonium (B103445) ylide converts the aldehyde into a γ,δ-dihydroxy-substituted α,β-unsaturated ester. acs.org This intermediate is then primed for cyclization. Subsequent steps, such as a Michael addition and a Nef reaction, can lead to the formation of a lactone acetal. acs.org The final tetrahydrofuran ring system is then formed via reduction and acid-catalyzed cyclization. The stereochemistry of the final product is controlled by the stereocenters present in the original carbohydrate-derived starting material and the diastereoselectivity of the intermediate reactions. acs.org

This combination of a classic olefination reaction with a stereocontrolled cyclization demonstrates a robust pathway from simple sugars to complex, highly functionalized heterocyclic molecules like tetrahydrofuran diols. researchgate.netunigoa.ac.in

Table 2: Example of a Wittig-Cyclization Sequence from a Carbohydrate-Derived Aldehyde acs.org

| Step | Reaction | Key Reagents | Intermediate/Product | Significance |

|---|---|---|---|---|

| 1 | Wittig Reaction | S-2,3-O-isopropylideneglyceraldehyde, Phosphonium Ylide | γ,δ-dihydroxy-substituted α,β-unsaturated ester | Carbon chain extension and introduction of a double bond. |

| 2 | Michael Addition | Nitromethane, DBU | syn-nitro congener | Creates a new stereocenter with high diastereoselectivity. |

| 3 | Nef Reaction & Cyclization | NaOMe, H₂SO₄ | Lactone acetal | Converts the nitro group and forms an initial ring structure. |

| 4 | Reduction & Cyclization | LiBH₄, Acid | Hexahydrofuro[2,3-b]furan-3-ol | Final reduction and acid-catalyzed cyclization to form the target tetrahydrofuran ring system. |

Stereochemical Purity Enhancement and Derivatization in Synthesis

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, achieving high stereochemical purity is a critical aspect of synthesizing compounds like this compound and its stereoisomers. Methodologies for enhancing enantiomeric and diastereomeric purity can be applied either during the synthesis (asymmetric synthesis) or after a racemic or diastereomeric mixture has been formed.

Post-Synthetic Stereochemical Enrichment Methods

Post-synthetic enrichment methods are employed to increase the stereochemical purity of a product mixture. One advanced technique is deracemization, which converts a racemate into a single enantiomer, ideally in quantitative yield.

A recently developed method utilizes photochemistry for the deracemization of racemic alcohols containing adjacent, fully substituted stereogenic centers. This protocol employs a single chiral catalyst that facilitates two distinct mechanistic steps: a C-C bond cleavage and a C-C bond formation. The process is initiated by ligand-to-metal charge transfer excitation of a titanium catalyst coordinated by a chiral ligand. This leads to the sequential cleavage of a bond to form a prochiral intermediate, followed by a stereoselective bond formation to regenerate the alcohol, but now enriched in one enantiomer. This multiplicative enhancement of stereoinduction allows for high levels of stereoselectivity, achieving enantiomeric ratios up to 99:1 from a racemic starting material.

Table 3: Photochemical Deracemization of Racemic Alcohols

| Substrate Class | Chiral Catalyst System | Key Process | Achieved Enantiomeric Ratio (e.r.) |

|---|---|---|---|

| Racemic alcohols with adjacent, fully substituted stereocenters | Titanium catalyst with chiral phosphoric acid or bisoxazoline ligand | Photochemically driven C-C cleavage and C-C formation via a common prochiral intermediate | Up to 99:1 |

Chiral Resolution Techniques for Tetrahydrofuran Diols

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. nih.gov This is a fundamental technique for obtaining enantiopure compounds and can be applied to intermediates or the final diol products in the synthesis of this compound.

Common techniques for chiral resolution include:

Diastereomeric Salt Formation: This is a classical and widely used method. The racemic mixture, if it contains an acidic or basic functional group, is reacted with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. acs.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. nih.gov After separation, the resolving agent is removed to yield the pure enantiomers. For diols, derivatization to introduce a carboxylic acid or amine handle may be necessary before forming a salt with a chiral base (e.g., brucine) or a chiral acid (e.g., tartaric acid), respectively. nih.govchemistryviews.org

Preferential Crystallization: This method, also known as resolution by entrainment, is applicable to racemic compounds that form conglomerates (a mechanical mixture of separate enantiomeric crystals). By seeding a supersaturated solution of the racemate with a pure crystal of one enantiomer, the crystallization of that enantiomer is induced, allowing for its separation by filtration. acs.org

Chiral Chromatography: Chromatographic methods provide a powerful tool for analytical and preparative-scale separation of enantiomers. organic-chemistry.org High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common technique. The enantiomers of the racemic mixture interact differently with the chiral environment of the CSP, leading to different retention times and thus separation. organic-chemistry.org

Table 4: Comparison of Chiral Resolution Techniques

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different solubilities, allowing separation by crystallization. nih.govchemistryviews.org | Scalable, reliable, and often cost-effective for industrial production. chemistryviews.org | Requires a suitable functional group, finding an effective resolving agent can be trial-and-error, theoretical max yield is 50% without a racemization loop. nih.gov |

| Preferential Crystallization | Seeding a supersaturated solution of a conglomerate racemate to induce crystallization of one enantiomer. acs.org | Can be highly efficient and does not require a resolving agent. | Only applicable to the small fraction of compounds that form conglomerates. rsc.org |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase leading to separation. organic-chemistry.org | High separation efficiency, broadly applicable, and can be used for analysis and purification. organic-chemistry.org | Can be expensive, especially for large-scale separations, and involves significant solvent usage. |

Applications of 3s,4s Tetrahydrofuran 3,4 Diol As a Chiral Building Block in Complex Molecule Synthesis

Total Synthesis of Natural Products Incorporating Tetrahydrofuran (B95107) Moieties

The tetrahydrofuran ring is a common motif in a wide variety of natural products, many of which exhibit significant biological activities. youtube.com The stereoselective synthesis of these substituted tetrahydrofuran cores is a central challenge that can be addressed using chiral building blocks like (3S,4S)-tetrahydrofuran-3,4-diol.

Plakortone Q is a marine-derived polyketide natural product featuring a bicyclo[3.3.0]furanolactone core. jst.go.jprsc.org Its total synthesis highlights the strategic importance of stereocontrolled tetrahydrofuran ring construction. A key feature of the synthesis of Plakortone Q is the stereoselective formation of a central tetrahydrofuran moiety that contains four contiguous stereocenters. jst.go.jpnih.govbohrium.comscispace.com

One successful total synthesis of Plakortone Q, which also confirmed the absolute stereochemistry as (3S, 4S, 5S, 6S, 8S), was accomplished in 24 steps starting from (R)-Roche ester. jst.go.jpnih.gov A pivotal part of this strategy involved the Upjohn dihydroxylation of an oxiranyl-substituted alkene followed by an acid-mediated 5-endo-tet cyclization to construct the critical tetrahydrofuran ring with the desired stereochemistry. jst.go.jpnih.govscispace.com Another biomimetic approach achieved the total synthesis of Plakortone Q through an acid-mediated tandem 5-endo-tet/5-endo-tet cyclization of a vicinal diepoxide intermediate, efficiently assembling the tetrahydrofuran-γ-lactone motif. rsc.org These strategies underscore the necessity of a chiral starting point to guide the stereochemical outcome of the final complex structure.

| Synthetic Strategy for Plakortone Q | Key Reactions | Chiral Source/Control |

| Linear Synthesis | Sharpless Asymmetric Epoxidation, Upjohn Dihydroxylation, Acid-mediated 5-endo-tet cyclization. jst.go.jpnih.gov | (R)-Roche ester. jst.go.jpnih.gov |

| Biomimetic Synthesis | Acid-mediated tandem 5-endo-tet/5-endo-tet cyclization. rsc.org | Asymmetric epoxidation of C-5/C-6 and C-3/C-4 double bonds. jst.go.jp |

Sphydrofuran (B1681981) is a structurally unique natural product that exists as an anomeric and ring-chain tautomeric mixture. thieme-connect.de The absolute configuration of sphydrofuran was definitively established through X-ray crystallography and confirmed by total synthesis. thieme-connect.de While the literature reviewed does not explicitly describe a formal synthesis of sphydrofuran commencing directly from this compound, this chiral building block, also known as 1,4-Anhydro-L-threitol, represents a logical precursor. Its stereochemistry directly maps onto portions of the sphydrofuran core, making it an ideal, albeit not yet documented, starting material for a highly convergent and stereocontrolled formal synthesis. The construction of such furan-containing natural products often relies on stereoselective methods where a chiral pool starting material like anhydro-L-threitol would be highly advantageous.

Synthesis of Bioactive Compounds and Pharmaceutical Intermediates

The furanose ring is the cornerstone of nucleosides, and analogues of these structures are a major class of antiviral and anticancer drugs. nih.gov The this compound scaffold provides an excellent template for creating modified sugar moieties for incorporation into these bioactive agents.

Modified nucleosides are crucial in medicinal chemistry for treating viral infections and cancer. scripps.edu The synthesis of these analogues often involves the construction of a modified sugar ring. This compound serves as a valuable chiral precursor for the furanose component of nucleoside analogues. C-nucleosides, which feature a carbon-carbon bond between the sugar and the base, are of particular interest due to their increased stability towards enzymatic cleavage. nih.govnih.gov Synthetic strategies towards C-aryl nucleoside analogues often involve multi-step sequences starting from chiral precursors to build the desired glycone moiety. nih.gov The inherent chirality of this compound makes it a suitable starting point for such syntheses, ensuring the correct stereochemical configuration of the final nucleoside analogue.

Purine (B94841) analogues are a significant class of therapeutic agents with applications in treating cancer and viral diseases. thieme-connect.denih.gov The biological activity of these compounds is critically dependent on their conversion to the corresponding nucleotide analogues within the cell, a process where the sugar moiety plays a pivotal role. nih.gov The synthesis of purine nucleoside analogues, therefore, requires the stereocontrolled attachment of a purine base to a furanose or a furanose mimic. mdpi.com

While direct alkylation of 8-H purines with tetrahydrofuran has been reported as a method for C-C bond formation, this typically does not involve the chiral diol and functionalizes the purine base itself. youtube.com The development of potent purine-based drugs often relies on the synthesis of nucleoside analogues where the sugar part is modified. Chiral building blocks are essential for these syntheses. For instance, new purine analogue classes with antifungal activity have been developed by modifying the purine core, but their ultimate formulation as nucleosides would require a chiral sugar component. nih.gov The this compound scaffold is an ideal candidate for constructing the sugar mimic in these therapeutic agents, providing the necessary stereochemical information for potent biological activity.

Perhaps one of the most prominent applications of a scaffold related to this compound is in the design of potent HIV-1 protease inhibitors. The drug Darunavir, a highly effective antiretroviral agent, contains a crucial bis-tetrahydrofuran (bis-THF) ligand. nih.govacs.org This specific ligand, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, makes extensive hydrogen bonding interactions with the backbone of the HIV-1 protease enzyme, contributing significantly to the drug's high potency and its effectiveness against drug-resistant viral strains. nih.govresearchgate.net

The synthesis of this critical bis-THF ligand is a key challenge and relies heavily on stereocontrolled methods to obtain the correct enantiomer. acs.orgnih.gov Efficient synthetic routes have been developed starting from chiral precursors such as S-2,3-O-isopropylideneglyceraldehyde. acs.org These syntheses often involve key steps like a diastereoselective Michael addition, Nef oxidation, and subsequent reduction and cyclization to form the fused bis-THF ring system with the correct (3R,3aS,6aR) stereochemistry. acs.org The stereochemistry of the starting material directly dictates the final configuration of the bis-THF ligand, highlighting the indispensable role of chiral building blocks in the synthesis of these life-saving medicines.

| Key Intermediate | Starting Material | Significance |

| (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol acs.org | S-2,3-O-isopropylideneglyceraldehyde acs.org | Critical P2 ligand in the HIV protease inhibitor Darunavir, responsible for strong enzyme-backbone binding. nih.govacs.org |

| β-azido alcohol intermediate acs.orgnih.gov | Chiral epoxy carbamates or products of asymmetric glycolate (B3277807) aldol (B89426) additions. acs.orgnih.gov | Precursor for the final amination and coupling with the bis-THF moiety in Darunavir synthesis. acs.orgnih.gov |

Precursors for Selective Adenosine (B11128) Receptor Antagonists

This compound is a key structural component in the synthesis of novel selective adenosine receptor antagonists. Specifically, it is incorporated into the structure of (3S,4S)-tetrahydrofuran-3-yl 4-isopropyl-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-carboxylate. This compound, and its pharmaceutically acceptable salts such as methanesulfonate, have demonstrated potential in clinical applications, indicating their significance as therapeutic agents. google.com

The synthesis of these complex antagonists relies on the specific stereoconfiguration of the (3S,4S)-tetrahydrofuran-3-yl moiety to ensure high-affinity and selective binding to the target adenosine receptor. An improved, scalable synthesis method for these compounds has been developed, which avoids the use of chiral chromatography for purification. Instead, it employs a crystallization step to effectively separate the desired (3S,4S) diastereomer from the unwanted (3S,4R) isomer, making the process more efficient and suitable for large-scale production. google.com The development of such methods highlights the industrial importance of this compound as a precursor in the pharmaceutical industry.

Table 1: Key Intermediate for Adenosine Receptor Antagonists

| Compound Name | Precursor Moiety | Significance |

| (3S,4S)-tetrahydrofuran-3-yl 4-isopropyl-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate google.com | This compound | A key intermediate in the synthesis of selective adenosine receptor antagonists with promising clinical applications. Its specific stereochemistry is crucial for biological activity and receptor selectivity. google.com |

A thorough review of scientific literature did not yield specific information on the use of this compound for the synthesis of abasic β-diol-C-nucleosides and selenosugar derivatives (Section 3.2.5), nor for its role in polyester (B1180765) and polyether synthesis or its influence on the mechanical properties of polymers (Sections 3.3.1 and 3.3.2). To maintain strict scientific accuracy and adhere to the provided outline, these sections have been omitted from this article.

Biological Activity and Medicinal Chemistry Investigations of 3s,4s Tetrahydrofuran 3,4 Diol and Its Derivatives

Molecular Mechanisms of Biological Action

The biological effects of (3S,4S)-tetrahydrofuran-3,4-diol and its derivatives are underpinned by their interactions with specific biomolecules, leading to the modulation of key cellular processes.

Elucidation of Interactions with Specific Biological Targets

Research has shown that derivatives of the tetrahydrofuran (B95107) scaffold can interact with crucial biological targets, influencing their function. A notable example is a synthetic tetrahydrofuran analog of the natural product FR901464. This analog, despite being less potent than its tetrahydropyran (B127337) counterpart, demonstrates antiproliferative activity by covalently binding to the spliceosome, a large and complex molecular machine responsible for RNA splicing. nih.gov The interaction specifically involves the tetrahydropyran-spiroepoxide moiety of FR901464, which covalently binds to the spliceosome, highlighting the significance of the heterocyclic ring in presenting the reactive epoxide to its target. nih.gov

Furthermore, the tetrahydrofuran ring is a critical component in the design of potent HIV protease inhibitors. nih.gov The 3-(S)-tetrahydrofuranyl urethane (B1682113) moiety, for instance, has been shown to enhance the potency of these inhibitors. nih.gov The oxygen atom within the tetrahydrofuran ring is crucial for this activity, likely through the formation of hydrogen bonds within the P2 site of the protease. nih.gov Replacing this oxygen with a methylene (B1212753) group results in a significant loss of antiviral activity. nih.gov

Modulation of Enzyme and Receptor Activity Profiles

Derivatives of this compound have been shown to modulate the activity of various enzymes and receptors, contributing to their therapeutic effects. For instance, certain furan-2(5H)-one derivatives, which share a core structural feature, have been found to induce apoptosis in colon cancer cells through the activation of caspase-3, a key enzyme in the apoptotic cascade. mdpi.com

In the context of HIV, the strategic placement of substituents on the tetrahydrofuran ring of protease inhibitors can lead to enhanced interactions with the enzyme. For example, the addition of a para-hydroxymethyl group to the P2' sulfonamide of a cyclopentane-tetrahydrofuran-based inhibitor significantly improves its enzyme inhibitory potency, likely due to enhanced hydrogen-bonding interactions with the Asp-29 and Asp-30 residues of the protease. nih.gov

Role in Biochemical Pathways

The modulation of enzymes and receptors by tetrahydrofuran derivatives directly impacts various biochemical pathways. The anticancer activity of certain furan-2(5H)-one derivatives is linked to their ability to down-regulate survivin, a member of the inhibitor of apoptosis (IAP) protein family. mdpi.com This down-regulation, coupled with the activation of caspase-3, promotes programmed cell death in cancer cells. mdpi.com

In the realm of inflammatory diseases, derivatives of 2-(purin-9-yl) tetrahydrofuran-3,4-diol (B1268618) are being investigated for their therapeutic potential. nih.gov While the precise mechanisms are still under investigation, their action likely involves the modulation of inflammatory pathways.

Therapeutic Potential and Pharmacological Relevance

The diverse biological activities of this compound derivatives translate into significant therapeutic potential across a range of diseases.

Anti-inflammatory Properties and Applications

Derivatives of 2-(purin-9-yl) tetrahydrofuran-3,4-diol have been identified as potential agents for the treatment of inflammatory diseases. nih.gov Patent applications for these compounds highlight their potential use in therapeutic compositions aimed at mitigating inflammatory responses. nih.gov The specific mechanisms are believed to involve the modulation of immune responses and inflammatory signaling pathways.

Antimicrobial (e.g., Anti-parasitic, Antibiotic) and Anticancer Activities

The tetrahydrofuran motif is present in a number of compounds with demonstrated antimicrobial and anticancer properties.

Antimicrobial Activity:

Several derivatives containing a furan (B31954) or tetrahydrofuran ring have shown promising antimicrobial activity. For example, 3-aryl-3-(furan-2-yl)propenoic acid derivatives have demonstrated good antimicrobial activity against the yeast-like fungi Candida albicans, as well as the bacteria Escherichia coli and Staphylococcus aureus at a concentration of 64 µg/mL. mdpi.com Similarly, various 1,3,4-oxadiazole (B1194373) derivatives, which can be synthesized from furan-containing precursors, exhibit a broad spectrum of antibacterial and antifungal activities. nih.gov

Anticancer Activity:

The antiproliferative effects of tetrahydrofuran derivatives are a significant area of research. As previously mentioned, a tetrahydrofuran analog of FR901464 exhibits low micromolar growth inhibition against cancer cells. nih.gov Furthermore, silyl (B83357) ethers of 3,4-dibromo-5-hydroxy-furan-2(5H)-one have shown potent antiproliferative activity, with one derivative inducing apoptosis in colon cancer cell lines by down-regulating survivin and activating caspase-3. mdpi.com

Table 1: Investigated Biological Activities of this compound Derivatives and Related Compounds

| Compound Class | Biological Activity | Specific Target/Mechanism | Reference |

|---|---|---|---|

| Tetrahydrofuran analog of FR901464 | Anticancer | Binds to spliceosome | nih.gov |

| 3-(S)-Tetrahydrofuranyl urethane containing compounds | Antiviral (HIV) | HIV Protease Inhibition | nih.gov |

| Furan-2(5H)-one derivatives | Anticancer | Down-regulation of survivin, activation of caspase-3 | mdpi.com |

| 2-(Purin-9-yl) tetrahydrofuran-3,4-diol derivatives | Anti-inflammatory | Modulation of inflammatory responses | nih.gov |

| 3-Aryl-3-(furan-2-yl)propenoic acid derivatives | Antimicrobial | Inhibition of C. albicans, E. coli, S. aureus | mdpi.com |

Antioxidant Effects and Cellular Protective Mechanisms

While direct and extensive studies on the intrinsic antioxidant properties of this compound are not widely documented in publicly available research, the broader class of furan-containing compounds and their derivatives has been investigated for such activities. For instance, certain furan-containing pyrimidine (B1678525) derivatives have been synthesized and evaluated for their ability to scavenge free radicals, a key aspect of antioxidant defense. nih.gov The antioxidant potential of these molecules is often attributed to their ability to donate a hydrogen atom, thereby neutralizing reactive oxygen species (ROS), and the stability of the resulting radical. nih.gov

The cellular protective mechanisms of this compound derivatives are more prominently associated with their role as modulators of adenosine (B11128) receptors. Adenosine is a critical signaling molecule that plays a neuroprotective role in the central nervous system, particularly under conditions of metabolic stress like hypoxia or ischemia. if-pan.krakow.pl By agonizing or antagonizing specific adenosine receptor subtypes, derivatives of this compound can influence downstream signaling pathways that protect cells from damage. For example, activation of the adenosine A1 receptor is known to inhibit the release of the excitatory neurotransmitter glutamate, thereby reducing excitotoxicity, a major driver of neuronal cell death in various neurological disorders. if-pan.krakow.pl

Implications in Cardiovascular and Neurological Disorders (e.g., Myocardial/Cerebral Ischemia, Epilepsy)

The modulation of adenosine receptors by derivatives of this compound holds significant therapeutic implications for both cardiovascular and neurological disorders.

In the context of cardiovascular disorders , particularly myocardial ischemia, adenosine receptor agonists have shown promise. The activation of these receptors can induce cardioprotective effects, including vasodilation, which improves blood flow to the ischemic heart muscle. nih.gov Patent literature describes 2-(purin-9-yl)-tetrahydrofuran-3,4-diol derivatives as having potential beneficial effects in cardiac conditions such as post-ischemic reperfusion injury.

The role of these derivatives in neurological disorders is multifaceted. In conditions like cerebral ischemia, the neuroprotective effects mediated by adenosine receptor modulation are of prime importance. if-pan.krakow.pl By mitigating excitotoxicity and inflammation, these compounds may help to limit the extent of brain damage following a stroke. if-pan.krakow.pl

Furthermore, the adenosinergic system is deeply implicated in the pathophysiology of epilepsy . nih.govnih.gov Adenosine is a potent endogenous anticonvulsant, and its levels are known to increase during seizures, acting as a natural brake on excessive neuronal firing. nih.gov Consequently, agonists of the adenosine A1 receptor, which can be designed around the this compound scaffold, are being explored as potential anti-epileptic agents. nih.gov Conversely, antagonists of the A2A receptor have also been shown to reduce cerebral ischemic damage and may represent a novel therapeutic strategy for neurodegenerative conditions. if-pan.krakow.pl

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The biological activity of this compound derivatives is exquisitely sensitive to their three-dimensional structure. Structure-activity relationship (SAR) studies have been instrumental in elucidating the key molecular features required for potent and selective interaction with adenosine receptors.

For derivatives of 2-(purin-9-yl)-tetrahydrofuran-3,4-diol, SAR studies have revealed that modifications at various positions of the purine (B94841) ring and the tetrahydrofuran moiety can dramatically influence receptor affinity and selectivity. For example, the nature of the substituent at the N6-position of the adenine (B156593) ring is a critical determinant of activity at adenosine receptors.

A generalized summary of key SAR findings for adenosine receptor modulators based on the tetrahydrofuran-3,4-diol scaffold is presented in the table below.

| Molecular Modification | Impact on Biological Activity |

| N6-Substituent on Purine Ring | The size, shape, and lipophilicity of this group significantly affect affinity and selectivity for different adenosine receptor subtypes. |

| Substitution at the C2 Position of the Purine Ring | Introduction of small substituents can modulate potency and selectivity. |

| Stereochemistry of the Tetrahydrofuran Ring | The specific stereoconfiguration, such as the (3S,4S) arrangement, is often crucial for optimal receptor binding. |

| Modifications at the 5'-Position of the Tetrahydrofuran Ring | Derivatization at this position can influence pharmacokinetic properties and receptor interaction. |

This table provides a generalized overview based on established principles of adenosine receptor pharmacology and may not be exhaustive for all specific derivatives.

Derivatization and Chemical Modification for Drug Discovery

The this compound core serves as a versatile template for chemical derivatization in the pursuit of novel drug candidates with improved properties.

Rational Design for Enhanced Efficacy and Selectivity

The advent of structural biology has revolutionized the design of ligands for G protein-coupled receptors (GPCRs), including adenosine receptors. The availability of crystal structures for some adenosine receptor subtypes allows for a structure-based rational design approach. nih.gov This involves using computational modeling and docking studies to predict how a designed molecule will bind to the receptor's active site. nih.gov By understanding the key interactions between the ligand and the receptor at an atomic level, medicinal chemists can rationally design modifications to the this compound scaffold to enhance its binding affinity (efficacy) and its preference for one receptor subtype over others (selectivity). nih.govnih.gov This targeted approach minimizes the trial-and-error nature of traditional drug discovery and accelerates the development of more potent and safer drugs.

Strategies for Introducing Pharmacophoric Groups

A pharmacophore is the three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. In the context of this compound derivatives targeting adenosine receptors, the key pharmacophoric features typically include:

A hydrogen bond donor/acceptor (from the purine ring)

A hydrophobic region (often from the N6-substituent)

Hydrogen bond donors/acceptors (from the diol groups of the tetrahydrofuran ring)

Drug discovery programs employ various strategies to introduce or modify these pharmacophoric groups. One common strategy is "scaffold hopping," where the core tetrahydrofuran-3,4-diol scaffold is replaced with a different chemical moiety that maintains the same spatial arrangement of the key pharmacophoric features. niper.gov.in Another strategy involves the systematic derivatization of the lead compound, where different functional groups are introduced at various positions to probe the chemical space around the binding pocket and optimize interactions with the target receptor. The goal is to fine-tune the electronic and steric properties of the molecule to achieve the desired pharmacological profile.

Computational and Theoretical Studies of 3s,4s Tetrahydrofuran 3,4 Diol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are at the forefront of modern chemical research, offering a detailed understanding of molecular properties from first principles. For (3S,4S)-tetrahydrofuran-3,4-diol, these methods are invaluable in elucidating its electronic landscape and predicting its behavior in chemical reactions.

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of organic reactions. By calculating the energies of reactants, transition states, and products, DFT can map out the entire energy profile of a reaction, providing crucial information about its feasibility and kinetics.

In the context of this compound, DFT could be employed to study various reactions, such as its synthesis via oxidative cyclization of dienes or its subsequent transformations. For instance, the ring-opening of the tetrahydrofuran (B95107) moiety or the oxidation of the diol to the corresponding diketone are reactions amenable to DFT analysis. Computational studies on the hydrogenation and ring-opening of furan (B31954) on a Pd(111) surface have demonstrated that DFT can effectively predict reaction energies and energy barriers, indicating that a hydrofuran species is a key reactive intermediate. rsc.org Similarly, DFT calculations have been used to elucidate the diradical pathway in the photochemical ring expansion of oxetanes to form tetrahydrofuran derivatives. rsc.org

A hypothetical DFT study on the acid-catalyzed dehydration of this compound to form a dihydrofuran could involve locating the transition state for the protonation of a hydroxyl group, the subsequent loss of water to form a carbocation intermediate, and the final deprotonation to yield the product. The calculated activation energies would reveal the rate-determining step of the reaction.

Table 1: Hypothetical DFT-Calculated Thermodynamic Data for the Dehydration of this compound

| Step | ΔH (kcal/mol) | ΔG (kcal/mol) | Activation Energy (kcal/mol) |

| Protonation of OH | -5.2 | -3.1 | 7.8 |

| Loss of Water | 15.7 | 12.3 | 25.4 |

| Deprotonation | -8.9 | -10.5 | 3.2 |

This table presents hypothetical data for illustrative purposes.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic and Chiroptical Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study excited electronic states. This makes it particularly useful for predicting spectroscopic properties such as UV-Vis absorption spectra and, crucially for chiral molecules like this compound, chiroptical properties like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD). nih.gov The comparison between TD-DFT predicted and experimentally measured spectra can be a reliable method for the determination of the absolute configuration of chiral molecules. nih.govunipi.it

For this compound, TD-DFT calculations could predict its ECD spectrum, which would show characteristic Cotton effects corresponding to electronic transitions. The sign and intensity of these effects are directly related to the molecule's three-dimensional structure, including the conformation of the tetrahydrofuran ring and the orientation of the hydroxyl groups. The accuracy of TD-DFT in predicting chiroptical properties has been demonstrated for various chiral molecules, including those with chromophores that are inherently chiral or become so due to their molecular environment. rsc.org

Table 2: Hypothetical TD-DFT Predicted Electronic Transitions and Rotatory Strengths for this compound

| Transition | Wavelength (nm) | Oscillator Strength | Rotatory Strength (10⁻⁴⁰ cgs) |

| n → σ | 210 | 0.015 | +5.8 |

| n → σ | 195 | 0.032 | -8.2 |

| σ → σ* | 180 | 0.150 | +2.1 |

This table presents hypothetical data for illustrative purposes.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a means to study the behavior of molecules over time, offering insights into their conformational preferences and interactions with other molecules, such as enzymes.

Elucidation of Enzyme-Substrate Binding and Catalytic Mechanisms

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the binding of a small molecule (ligand) to a protein (receptor). These methods are instrumental in drug discovery and in understanding enzymatic catalysis.

This compound, as a structural motif present in some natural products, could potentially interact with various enzymes. For example, it could act as an inhibitor for enzymes like dehydrogenases. A molecular docking study could predict the preferred binding pose of the diol within the active site of such an enzyme, identifying key interactions like hydrogen bonds between the hydroxyl groups of the ligand and amino acid residues of the protein. acs.orgnih.gov Subsequent MD simulations could then be used to assess the stability of the predicted binding pose and to calculate the binding free energy, providing a more quantitative measure of the binding affinity. nih.govresearchgate.net

Table 3: Hypothetical Docking Results for this compound with a Hypothetical Dehydrogenase

| Binding Mode | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| 1 | -6.8 | Asp35, Ser120, Tyr155 |

| 2 | -6.2 | Gly33, Val118, Phe260 |

This table presents hypothetical data for illustrative purposes.

Conformational Analysis and Stereochemical Prediction of Tetrahydrofuran Diols

The biological activity and chemical reactivity of flexible molecules like this compound are highly dependent on their conformational preferences. The tetrahydrofuran ring can adopt various puckered conformations, typically described as envelope (E) and twist (T) forms. yorku.cad-nb.info The orientation of the two hydroxyl groups (axial or equatorial) further adds to the conformational complexity.

Computational methods, such as molecular mechanics and DFT, can be used to perform a systematic conformational search to identify the most stable conformers in the gas phase or in solution. For each conformer, the relative energy can be calculated, allowing for the determination of the Boltzmann population at a given temperature. Such studies on related substituted tetrahydrofurans have shown that the nature and position of the substituents can significantly influence the conformational equilibrium of the ring. acs.org

Table 4: Hypothetical Relative Energies of Conformers of this compound

| Conformer (Ring pucker, OH orientations) | Relative Energy (kcal/mol) |

| Twist, di-equatorial | 0.00 |

| Envelope, axial-equatorial | 1.25 |

| Twist, di-axial | 2.80 |

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatics Analyses

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. insilico.eu Chemoinformatics involves the use of computational methods to analyze and manage chemical data.

For a series of substituted tetrahydrofuran diols, a QSAR study could be conducted to predict a specific biological activity, such as inhibitory potency against a particular enzyme. nih.govmdpi.comnih.gov This would involve calculating a variety of molecular descriptors for each compound, which can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). A statistical method, such as multiple linear regression, would then be used to build a model that correlates a selection of these descriptors with the observed biological activity. A validated QSAR model can then be used to predict the activity of new, yet-to-be-synthesized, derivatives, thereby guiding the design of more potent compounds.

Table 5: Hypothetical QSAR Model for a Series of Tetrahydrofuran Diol Derivatives

Equation: pIC₅₀ = 0.5 * LogP - 0.2 * MW + 1.5 * H-bond_Donors + 3.2

| Descriptor | Description |

| pIC₅₀ | Negative logarithm of the half-maximal inhibitory concentration |

| LogP | Partition coefficient (measure of hydrophobicity) |

| MW | Molecular Weight |

| H-bond_Donors | Number of hydrogen bond donors |

This table presents a hypothetical QSAR model for illustrative purposes.

Computational Support for Synthetic Pathway Design and Optimization

Computational and theoretical chemistry have emerged as indispensable tools in the design and optimization of synthetic pathways for complex molecules like this compound. These methods provide deep insights into reaction mechanisms, transition states, and the influence of various catalysts and reaction conditions, thereby guiding experimental efforts toward more efficient and stereoselective syntheses.

A notable example of computational investigation into the formation of a tetrahydrofuran-diol system involves the Os(VI)-catalyzed oxidative cyclization of 5,6-dihydroxyalkenes. nih.govacs.org While not specific to the (3S,4S) stereoisomer, this study showcases the power of Density Functional Theory (DFT) in elucidating complex reaction pathways. The research computationally modeled the catalytic cycle, identifying key intermediates and the turnover-limiting step. nih.govacs.org

The study revealed that the catalytic cycle is initiated by the formation of an Os(VI) dioxo citrate (B86180) complex. The coordination of a co-oxidant, pyridine-N-oxide (PNO), and subsequent protonation of its oxo group generates the active catalyst. The key steps, as determined by computational analysis, include:

Dihydroxyalkene Addition: The addition of the 5,6-dihydroxyalkene to the active catalyst occurs via a concerted mechanism, leading to a hexacoordinated alkoxy-protonated PNO-complexed Os(VI) bisglycolate. This step was identified as the turnover-limiting step of the reaction. nih.govacs.org

Cyclization: The intermediate then undergoes cyclization to form an Os(IV) THF-diolate. nih.govacs.org

Reoxidation and Hydrolysis: The Os(IV) species is reoxidized to an Os(VI) THF-diolate, followed by hydrolysis, which releases the final tetrahydrofuran-diol product and regenerates the active catalyst for the next cycle. nih.govacs.org

The computational models also highlighted the crucial role of a Brønsted acid in the formation of the initial Os(VI) citrate complex, the generation of the active catalyst, and the cyclization step itself. nih.govacs.org Furthermore, the study computationally demonstrated that PNO not only acts as a co-oxidant but also assists in the insertion of the dihydroxyalkene and the final release of the tetrahydrofuran-diol product. nih.gov

The following table summarizes the key computationally determined steps in the formation of a tetrahydrofuran-diol, as described in the study.

| Step No. | Description | Intermediate Species | Key Computational Insight |

| 1 | Catalyst Activation | Os(VI) dioxo citrate + PNO + H⁺ | Formation of the active catalyst is crucial and acid-mediated. |

| 2 | Substrate Addition | Hexacoordinated Os(VI) bisglycolate | Turnover-limiting step of the catalytic cycle. |

| 3 | Cyclization | Os(IV) THF-diolate | Formation of the tetrahydrofuran ring. |

| 4 | Reoxidation | Os(VI) THF-diolate | Regeneration of the higher oxidation state of the metal center. |

| 5 | Product Release | Free Tetrahydrofuran-diol | Hydrolysis releases the product and regenerates the active catalyst. |

Table 1: Computationally Elucidated Steps in a Tetrahydrofuran-Diol Synthesis.

While this specific study focused on a related system, the principles and methodologies are directly applicable to the design and optimization of synthetic routes to this compound. Future computational work will likely focus on the stereoselective aspects of the synthesis, modeling transition states with chiral ligands to predict and explain the formation of the desired (3S,4S) enantiomer.

Future Research Directions and Emerging Paradigms in 3s,4s Tetrahydrofuran 3,4 Diol Chemistry

Exploration of Unconventional Stereoselective Synthetic Methodologies

While classical methods involving intramolecular SN2 reactions have been foundational in tetrahydrofuran (B95107) synthesis, the demand for higher efficiency and stereocontrol has spurred the development of unconventional strategies. nih.gov Future research will likely intensify the exploration of catalytic asymmetric methods that construct the chiral tetrahydrofuran core with precision.

Promising areas of investigation include:

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for asymmetric synthesis. Brønsted-base catalyzed (3+2) annulation reactions of donor-acceptor cyclopropanes with aldehydes and ketones have emerged as a powerful method for producing enantioenriched 2,3,5-substituted tetrahydrofurans. researchgate.net Further development of chiral bifunctional catalysts could enable direct and highly selective synthesis of the (3S,4S)-diol pattern.

Transition-Metal Catalysis: Recent advances have demonstrated the power of transition metals in novel cyclization reactions. Osmium(VI)-catalyzed oxidative cyclization of 5,6-dihydroxyalkenes provides a pathway to tetrahydrofuran-diols, and computational studies are helping to elucidate the complex reaction mechanisms. acs.org Similarly, photoredox/nickel dual catalysis allows for the C(sp³)–H functionalization of simple oxacycles, offering a direct way to build complexity on a pre-existing tetrahydrofuran ring. organic-chemistry.org

Intramolecular Allylation: The stereoselective intramolecular allylation of an allylsilane with an aldehyde has proven to be a key step in synthesizing trisubstituted tetrahydrofurans with defined stereochemistry. researchgate.net Refining this strategy with more advanced catalysts could improve diastereoselectivity and expand its substrate scope.

Biocatalysis: The use of enzymes for synthetic transformations is a rapidly growing field. Biocatalytic approaches, such as the use of lipases for polyester (B1180765) synthesis in greener solvents, demonstrate the potential for enzymes in furan (B31954) chemistry. rsc.org Future work could involve engineering enzymes to perform specific stereoselective cyclizations or hydroxylations to produce (3S,4S)-tetrahydrofuran-3,4-diol from bio-based precursors.

Table 1: Comparison of Unconventional Stereoselective Synthetic Methods for Tetrahydrofuran Derivatives

| Methodology | Catalyst/Reagent Type | Key Transformation | Potential Advantages | Reference |

|---|---|---|---|---|

| Organocatalysis | Chiral Brønsted Base | (3+2) Annulation of cyclopropanes with aldehydes | Metal-free, high enantioselectivity. | researchgate.net |

| Transition-Metal Catalysis | Osmium(VI) complexes or Photo-HAT/Nickel | Oxidative cyclization or C-H functionalization | Access to complex substitutions, use of simple feedstocks. | acs.orgorganic-chemistry.org |

| Intramolecular Allylation | Brønsted acid with allylsilanes | Cyclization of an allylsilane onto an aldehyde | Controlled introduction of stereotriads. | researchgate.net |

| Biocatalysis | Enzymes (e.g., Lipases) | Enzyme-mediated cyclization or functionalization | High selectivity, mild conditions, sustainable. | rsc.org |

Identification of Novel Biological Targets and Therapeutic Indications

Substituted tetrahydrofurans are present in a wide range of natural products exhibiting diverse biological activities, including antitumor, antimicrobial, and antiprotozoal properties. nih.gov The specific isomer this compound and related compounds have been identified as endocrine-disrupting components found in ground corncob bedding, affecting reproductive functions in animal models. nih.govcapes.gov.br

Research has shown that tetrahydrofurandiols (THF-diols) can disrupt the estrous cycle in female rats and block sexual behavior in male rats at low parts-per-million (ppm) concentrations. nih.govcapes.gov.br These effects suggest an interaction with endocrine pathways, although the precise molecular targets remain to be fully elucidated. Furthermore, related eicosanoid metabolites containing a tetrahydrofuran-diol core have been shown to be potent vasodilators, pointing towards potential cardiovascular applications. nih.gov

Future research should focus on:

Deorphanizing the Target: Utilizing chemoproteomics and other target identification technologies to pinpoint the specific proteins or receptors that this compound interacts with to exert its endocrine-disrupting effects.

Exploring New Therapeutic Areas: Beyond endocrine disruption, the tetrahydrofuran-diol scaffold could be explored for other therapeutic indications. Given the vasoactive properties of related compounds, investigating its potential in cardiovascular diseases is a logical next step. nih.gov Its structural similarity to carbohydrate precursors also suggests potential roles in modulating carbohydrate-processing enzymes or pathways.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives of this compound and testing their biological activity will be crucial. This will help to identify the key structural features required for activity and to separate desired therapeutic effects from unwanted endocrine disruption.

Table 2: Known and Potential Biological Activities of Tetrahydrofuran Diols

| Biological Effect | Compound Class | Model System | Observed Outcome | Reference |

|---|---|---|---|---|

| Endocrine Disruption | THF-diols | Female Rats | Blocked estrous cyclicity at 0.5-1.0 ppm. | nih.govcapes.gov.br |

| Endocrine Disruption | THF-diols | Male Rats | Blocked sexual behavior at 1-2 ppm. | nih.gov |

| Vasoactivity | Eicosanoid THF-diol metabolites | Bovine Arteries (in vitro) | Potent relaxation of pre-contracted arteries. | nih.gov |

Advanced Computational Approaches: AI and Machine Learning in Rational Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical synthesis. nih.govnih.gov These computational tools can analyze vast datasets to predict molecular properties, identify potential drug candidates, and optimize reaction conditions, thereby accelerating the research and development process. nih.gov

For this compound and its derivatives, advanced computational approaches can be applied in several key areas:

Predictive Toxicology and Activity: ML models can be trained on existing data to develop Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models could predict the endocrine-disrupting potential or other biological activities of novel tetrahydrofuran diol derivatives before they are synthesized, allowing researchers to prioritize the most promising and safest candidates.

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch. By providing the model with the this compound scaffold and a desired biological target, AI could generate new derivatives optimized for binding affinity and selectivity.

Mechanism Elucidation: Computational chemistry, including density functional theory (DFT) calculations, can provide deep insights into reaction mechanisms, as demonstrated in the study of Os(VI)-catalyzed THF-diol formation. acs.orgacs.org This understanding is critical for optimizing reaction conditions and designing more efficient catalysts.

Virtual Screening: AI-powered docking and screening tools can rapidly evaluate large virtual libraries of compounds against a specific biological target. nih.gov Once a target for this compound is identified, these methods can screen for derivatives with improved therapeutic potential.

Table 3: Application of AI and Computational Methods in Tetrahydrofuran Diol Research

| Computational Approach | Specific Application | Potential Outcome | Reference |

|---|---|---|---|

| Machine Learning (QSAR) | Predicting biological activity and toxicity of new derivatives. | Prioritization of synthetic targets with high efficacy and low toxicity. | nih.gov |

| Generative AI Models | Designing novel tetrahydrofuran diol structures for specific targets. | Identification of new lead compounds with optimized properties. | nih.gov |

| DFT Calculations | Investigating reaction mechanisms for synthesis. | Rational design of improved catalysts and reaction conditions. | acs.orgacs.org |

| Molecular Docking | Simulating the binding of derivatives to biological targets. | Understanding binding modes and guiding lead optimization. | nih.gov |